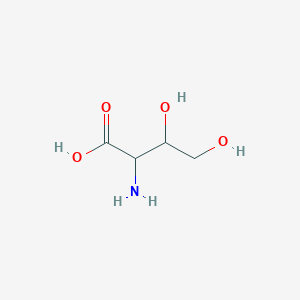

2-Amino-2-deoxy-D-erythronic Acid

Übersicht

Beschreibung

Vorbereitungsmethoden

Carbenicillin indanyl is synthesized through the esterification of carbenicillin with indanol . This esterification process makes the compound acid-stable and allows it to be rapidly absorbed from the gastrointestinal tract . The industrial production involves the reaction of carbenicillin with indanol under controlled conditions to produce carbenicillin indanyl .

Analyse Chemischer Reaktionen

Carbenicillin-Indanyl wird in vivo hydrolysiert, um Carbenicillin und metabolische Nebenprodukte aus Indanol zu erzeugen . Die primäre Reaktion, die es eingeht, ist die Hydrolyse, die durch das saure Milieu des Magen-Darm-Trakts erleichtert wird . Das Hauptprodukt, das aus dieser Reaktion entsteht, ist Carbenicillin, das dann seine antibakterielle Aktivität entfaltet .

Wissenschaftliche Forschungsanwendungen

Biochemical Research

Metabolic Pathways:

2-Amino-2-deoxy-D-erythronic acid is primarily recognized as a metabolite in the L-threonine biosynthetic pathway. It plays a crucial role in the synthesis of other amino acids and metabolites, influencing various metabolic processes in organisms.

Enzymatic Studies:

Research has highlighted its involvement in enzyme activities, particularly in the context of amino acid metabolism. Studies have shown that this compound can act as a substrate or an inhibitor for specific enzymes, thus providing insights into enzyme kinetics and mechanisms .

Microbiological Applications

Isolation from Fungal Sources:

This compound has been isolated from various fungi, such as Agaricus bisporus (common mushroom), where it is part of the cell wall structure. Its presence in fungal cell walls suggests potential applications in understanding fungal biology and ecology .

Antimicrobial Properties:

Preliminary studies indicate that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in the development of natural preservatives or antimicrobial agents .

Agricultural Applications

Crop Science:

In agricultural research, this compound is being studied for its potential role in plant metabolism and growth regulation. Its involvement as a metabolite may influence plant responses to stress and nutrient availability, thus aiding in crop improvement strategies .

Fertilizer Development:

There is ongoing research into using this compound in developing biofertilizers that enhance nutrient uptake in plants, particularly those reliant on threonine metabolism for growth and development .

Case Studies

Wirkmechanismus

Carbenicillin indanyl acts by interfering with the final cell wall synthesis of susceptible bacteria . After absorption, it is hydrolyzed into carbenicillin, which acylates the penicillin-sensitive transpeptidase C-terminal domain by opening the lactam ring . This inactivation of the enzyme prevents the formation of a cross-link of two linear peptidoglycan strands, inhibiting the third and last stage of bacterial cell wall synthesis .

Vergleich Mit ähnlichen Verbindungen

Carbenicillin-Indanyl ähnelt anderen Penicillin-Antibiotika wie Ampicillin und Amoxicillin . Sein einzigartiges Merkmal ist seine orale Verabreichbarkeit aufgrund seiner Veresterung mit Indanol, wodurch es säurestabil wird . Andere ähnliche Verbindungen sind Ticarcillin und Piperacillin, die ebenfalls zur Behandlung bakterieller Infektionen eingesetzt werden, aber typischerweise parenteral verabreicht werden .

Eigenschaften

IUPAC Name |

2-amino-3,4-dihydroxybutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO4/c5-3(4(8)9)2(7)1-6/h2-3,6-7H,1,5H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBNUARFQOCGDRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)O)N)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (+)-threo-2-Amino-3,4-dihydroxybutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029389 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

21768-44-5 | |

| Record name | (+)-threo-2-Amino-3,4-dihydroxybutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029389 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

214 - 215 °C | |

| Record name | (+)-threo-2-Amino-3,4-dihydroxybutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029389 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.